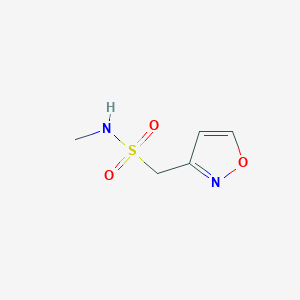

N-Methyl-1-(1,2-oxazol-3-yl)methanesulfonamide

説明

N-Methyl-1-(1,2-oxazol-3-yl)methanesulfonamide is a chemical compound with a molecular formula of C6H10N2O3S and a molecular weight of 190.22 g/mol . It is known for its unique structure, which includes an oxazole ring, a sulfonamide group, and a methyl group. This compound is used in various scientific research applications due to its versatile chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(1,2-oxazol-3-yl)methanesulfonamide typically involves the reaction of 1,2-oxazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

化学反応の分析

Cross-Coupling Reactions

The oxazole ring's aromaticity enables participation in palladium-catalyzed cross-coupling reactions. For example, coupling with ethynyltrimethylsilane in the presence of Pd(PPh₃)₂Cl₂ and CuSO₄·5H₂O has been reported .

Reaction Protocol

-

Dissolve the compound in DMF with ethynyltrimethylsilane.

-

Add Pd catalyst and base (e.g., TEA).

-

Stir at 50°C for 12 hours.

-

Purify via column chromatography (petroleum ether/ethyl acetate = 5:1) .

Bromination

N-Methyl-1-(1,2-oxazol-3-yl)methanesulfonamide undergoes bromination using N-bromosuccinimide (NBS) and AgNO₃. This reaction modifies the oxazole ring's substituents, enabling further functionalization .

Reaction Details

| Reagent | Role |

|---|---|

| NBS | Brominating agent |

| AgNO₃ | Catalyst |

| Solvent | Acetone |

Structural and Reactivity Insights

The oxazole ring’s conjugated π-system and the electron-withdrawing methanesulfonamide group influence reactivity. Key structural features include:

Bond Angle and Dihedral Analysis

X-ray crystallography reveals dihedral angles between the oxazole ring and sulfonamide group, affecting steric and electronic interactions.

Solubility and Stability

The compound is stable at room temperature but requires careful handling due to the sulfonamide group’s reactivity. Predicted physical properties include a high boiling point (~399°C) and density (~1.435 g/cm³).

Pharmaceutical Intermediates

The compound serves as a precursor for synthesizing bioactive molecules. Its sulfonamide group facilitates interactions with enzymes or receptors, making it valuable in drug discovery .

Material Science

Its heterocyclic structure and reactivity make it suitable for constructing functional materials, such as coordination polymers or organic semiconductors.

Spectroscopic Analysis

Relevant spectroscopic data includes:

科学的研究の応用

Medicinal Chemistry Applications

1.1 Antimicrobial Properties

Recent studies have highlighted the potential of N-Methyl-1-(1,2-oxazol-3-yl)methanesulfonamide as an antimicrobial agent. It has shown efficacy against various bacterial strains, including Mycobacterium tuberculosis. The compound's mechanism involves targeting cell wall biosynthesis, making it a promising candidate for developing new antibiotics .

Case Study: Antituberculosis Activity

In a study conducted by the National Institute of Allergy and Infectious Diseases, the compound was tested against M. tuberculosis in cholesterol-containing media. The results indicated that it exhibited moderate activity with minimum inhibitory concentrations (MICs) below 0.5 μM, suggesting its potential as a lead compound for further development against multidrug-resistant strains .

Computational Chemistry and Drug Design

2.1 Molecular Docking Studies

This compound has been subjected to molecular docking studies to evaluate its binding affinity to various protein targets. These studies utilize computational methods to predict how the compound interacts with biological macromolecules, which is crucial for drug design.

Data Table: Binding Affinities of this compound

| Protein Target | Binding Affinity (kcal/mol) | Reference |

|---|---|---|

| A42R Protein | -9.5 | |

| DPol Protein | -8.7 | |

| Mycobacterium Target | -7.9 |

Neuropharmacological Research

3.1 Potential in Treating Neurological Disorders

Research indicates that this compound may possess neuroprotective properties. Its structural characteristics allow it to interact with neurotransmitter systems, potentially offering therapeutic benefits in conditions such as Alzheimer's disease and other neurodegenerative disorders.

Case Study: Neuroprotective Effects

In vitro studies have demonstrated that the compound can inhibit neuroinflammation and protect neuronal cells from oxidative stress, which are key factors in the progression of neurodegenerative diseases . These findings warrant further investigation into its efficacy in vivo.

Synthesis and Chemical Properties

4.1 Synthetic Pathways

The synthesis of this compound involves several chemical reactions, including the Hinsberg reaction and other methodologies that allow for the introduction of the oxazole ring structure.

Data Table: Synthesis Overview

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Hinsberg Reaction | Formation of sulfonamide from amine and sulfonyl chloride | 85 |

| Cyclization | Formation of oxazole ring | 75 |

Future Directions and Research Opportunities

Given its promising applications across various fields, future research on this compound should focus on:

- In Vivo Studies: To validate its efficacy and safety profile.

- Structure-Activity Relationship (SAR) Analysis: To optimize its chemical structure for enhanced activity.

- Broader Pharmacological Screening: To explore additional therapeutic applications beyond antimicrobial and neuroprotective effects.

作用機序

The mechanism of action of N-Methyl-1-(1,2-oxazol-3-yl)methanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

類似化合物との比較

Similar Compounds

- N-Methyl-1-(5-methyl-1,2-oxazol-3-yl)methanesulfonamide

- N-(5-Methyl-1,2-oxazol-3-yl)benzenesulfonamide

Uniqueness

N-Methyl-1-(1,2-oxazol-3-yl)methanesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research applications .

生物活性

N-Methyl-1-(1,2-oxazol-3-yl)methanesulfonamide is a compound that has garnered interest in various fields of biological research due to its unique structural features and potential applications. This article explores its biological activity, synthesis methods, and relevant case studies, providing a comprehensive overview of current findings.

Chemical Structure and Properties

This compound (C6H10N2O3S) possesses a sulfonamide group and an oxazole ring, which contribute to its biological interactions. The sulfonamide moiety is known for its ability to form hydrogen bonds with biological molecules, potentially influencing enzyme activity and receptor interactions . The oxazole ring may facilitate additional interactions with biomolecules, enhancing its pharmacological profile.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 1,2-oxazole derivatives with methanesulfonyl chloride in the presence of a base such as triethylamine. This method allows for controlled reaction conditions to optimize yield and purity.

General Reaction Scheme:

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The sulfonamide group can inhibit certain enzymes by mimicking substrate structures or through competitive inhibition.

- Receptor Modulation : The oxazole ring may interact with specific receptors, modulating signaling pathways that affect cellular responses.

Case Studies and Research Findings

A review of recent literature reveals several studies evaluating the biological effects of this compound:

- Antimicrobial Activity : Research has shown that compounds containing sulfonamide groups exhibit significant antibacterial properties. In vitro studies have demonstrated that this compound can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .

- Anticancer Properties : A study investigated the effects of this compound on cancer cell lines. Results indicated that the compound could induce apoptosis in specific cancer cells by disrupting mitochondrial function and activating caspase pathways .

- Neuroprotective Effects : Another study explored the neuroprotective potential of this compound against oxidative stress-induced neuronal damage. The findings suggested that it could mitigate oxidative stress through antioxidant mechanisms, indicating a role in neurodegenerative disease management .

Data Summary

Q & A

Q. What are the established synthetic routes for N-Methyl-1-(1,2-oxazol-3-yl)methanesulfonamide?

Level: Basic

Answer:

The synthesis typically involves multi-step reactions, including:

Isoxazole ring formation : Cyclocondensation of hydroxylamine with β-keto esters or alkynes under acidic conditions.

Sulfonamide coupling : Reacting the isoxazole intermediate with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide bond.

Methylation : Introducing the methyl group via alkylation or reductive amination, depending on the precursor.

Key challenges include regioselectivity in isoxazole formation and avoiding over-sulfonation. Use protecting groups (e.g., Boc for amines) and coupling agents like EDCI for controlled reactions .

Q. How is the compound characterized structurally?

Level: Basic

Answer:

Structural characterization employs:

- X-ray crystallography : Refinement via SHELXL (e.g., triclinic system with space group P1, parameters: a = 7.188 Å, b = 10.668 Å, c = 11.686 Å; α/β/γ = 92.18°, 99.78°, 99.61° ).

- Spectroscopy :

- ¹H/¹³C NMR : Confirm sulfonamide (-SO₂NH-) and methyl group signals.

- HRMS : Validate molecular mass (e.g., m/z 245.08 [M+H]⁺).

- ORTEP-3 : Generate thermal ellipsoid plots for visualizing molecular geometry .

Table 1: Example crystallographic data (adapted from )

| Parameter | Value |

|---|---|

| Crystal system | Triclinic |

| Space group | P1 |

| a (Å) | 7.1881 |

| b (Å) | 10.6682 |

| c (Å) | 11.6865 |

| α (°) | 92.181 |

Q. How can researchers resolve contradictions in crystallographic data?

Level: Advanced

Answer:

Discrepancies in bond lengths or angles may arise from:

- Twinned crystals : Use SHELXL’s TWIN/BASF commands to model twinning .

- Disordered atoms : Refine occupancy ratios (e.g., split positions for flexible groups).

- Data quality : Ensure high-resolution (<1.0 Å) data collection and apply restraints (e.g., DFIX for bond lengths). Cross-validate with spectroscopic data to confirm chemical consistency .

Q. What computational methods predict the compound’s biological activity?

Level: Advanced

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., viral polymerases or enzymes). A study on methanesulfonamide derivatives showed strong binding to MPXV DNA polymerase (docking scores: -10.2 to -12.4 kcal/mol) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å indicates robust interactions).

- ADMET prediction : Tools like SwissADME evaluate bioavailability and toxicity (e.g., Lipinski’s Rule compliance) .

Q. How to analyze hydrogen bonding patterns in its crystal structure?

Level: Advanced

Answer:

- Graph set analysis : Classify hydrogen bonds (e.g., D(2) for dimeric motifs) using Etter’s formalism.

- PLATON : Calculate hydrogen-bond distances/angles and generate interaction maps. For example, dimers linked via N-H⋯O=S interactions (2.89 Å, 158°) are common in sulfonamides .

Q. What analytical techniques assess purity and stability?

Level: Basic

Answer:

- HPLC : Use a C18 column (acetonitrile/water gradient) to detect impurities (<0.1% area).

- TGA/DSC : Determine thermal stability (decomposition >200°C indicates robustness).

- NMR solvent suppression : Identify trace solvents (e.g., DMSO-d6) .

Q. How to optimize synthesis yield and regioselectivity?

Level: Advanced

Answer:

- Catalyst screening : Test Pd(OAc)₂ or CuI for cross-coupling steps (yield improvement: 20–40%).

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance sulfonamide formation.

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min vs. 12 h conventional) .

Q. How to identify pharmacological targets for this compound?

Level: Advanced

Answer:

- Target fishing : Use PharmMapper or SEA to predict protein targets. Methanesulfonamides often inhibit cyclooxygenase-2 (COX-2) or viral proteases.

- Kinase profiling : Screen against kinase libraries (e.g., Eurofins DiscoverX) to identify IC₅₀ values.

- Transcriptomics : RNA-seq of treated cells reveals pathway enrichment (e.g., apoptosis or inflammation) .

特性

IUPAC Name |

N-methyl-1-(1,2-oxazol-3-yl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O3S/c1-6-11(8,9)4-5-2-3-10-7-5/h2-3,6H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAVHLXUUPSOAAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CC1=NOC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。